tert-Butyl 5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-oxo-3,4-dihydro-1H-2-benzazepine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-9-8-13(17)12-7-5-4-6-11(12)10-16/h4-7H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKDLIOAOTZRJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857454 | |
| Record name | tert-Butyl 5-oxo-1,3,4,5-tetrahydro-2H-2-benzazepine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311254-77-9 | |
| Record name | tert-Butyl 5-oxo-1,3,4,5-tetrahydro-2H-2-benzazepine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation and Substitution-Based Approaches
Alkylation reactions constitute a foundational method for constructing the benzo[c]azepine skeleton. In one protocol, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) facilitates the nucleophilic substitution of brominated intermediates in acetone. For example, ethyl (E)-4-(2-(2-ethoxy-2-oxoacetyl)phenoxy)but-2-enoate (1a) was synthesized via bromide displacement, achieving an 89% yield under mild conditions . This method prioritizes simplicity but requires precise stoichiometry to avoid diastereomer formation.
A related strategy involves Grignard reagent addition to imine intermediates. As demonstrated in the preparation of N-Boc-2-phenyltetrahydro-1-benzazepine, DIBAL-H reduction of carbamate precursors followed by benzotriazole trapping yielded the core structure in 75% yield . The use of mixed Et₂O–THF solvents enhanced solubility and reaction efficiency, critical for large-scale synthesis.
Acid-Catalyzed Cyclization
Tungstophosphoric acid (H₃PW₁₂O₄₀) emerged as a robust catalyst for intramolecular cyclization. In the synthesis of N-(3,4-dichlorobenzylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine, refluxing toluene at 70°C for 3 hours with 1% mmol catalyst afforded the product in 82% yield . The catalyst’s reusability was confirmed over three cycles without significant activity loss, highlighting its industrial potential.
Comparative studies revealed that Brønsted acids (e.g., H₂SO₄) underperform due to side reactions, whereas Lewis acids like SnCl₄ achieved moderate yields (50–60%) but required stringent moisture control .
Reductive Cyclization of Tertiary Amines
Nickel-promoted reductive cyclization offers a versatile route to biaryl-linked azepines. For instance, Ullmann coupling of brominated precursors with Ni catalysts generated azepine intermediates in 65–85% yields . Subsequent methylation and Hofmann elimination excised nitrogen, forming benzoquinolines. While this method excels in constructing polyheterocycles, adapting it for tert-butyl carboxylate installation necessitates additional Boc-protection steps.
Castagnoli–Cushman Cycloaddition
Trifluoroethanol (TFE)-promoted [4+2] cycloadditions between imines and homophthalic anhydrides rapidly assemble the benzazepine core. For example, reacting 4-methoxyaniline-derived imines with homophthalic anhydride at −40°C produced cis-dominant lactams in 72–81% yields . TFE’s strong hydrogen-bond-donating capacity accelerated reaction rates, enabling completion within 15 minutes.
Table 1: Optimization of Cycloaddition Conditions
| Imine Substrate | Anhydride | Solvent | Temp (°C) | Yield (%) | cis:trans Ratio |
|---|---|---|---|---|---|
| 1a | IVa | TFE | −40 | 81 | >19:1 |
| 1j | IVa | TFE | 25 | 72 | >19:1 |
Lithiation-Trapping Functionalization
Lithiation of N-Boc-protected benzazepines enables precise C–H functionalization. Using nBuLi at −50°C, the 2-position of tert-butyl 2-phenyltetrahydro-1-benzazepine-1-carboxylate was deprotonated and trapped with electrophiles (e.g., allyl bromide), yielding 2,2-disubstituted derivatives in 85% yield . Variable-temperature NMR studies (VT-NMR) revealed Boc group rotation barriers (ΔG‡ ≈ 63 kJ/mol), informing optimal reaction temperatures.
Table 2: Electrophile Trapping Efficiency
| Electrophile | Product | Yield (%) |
|---|---|---|
| Allyl bromide | 2-allyl derivative | 85 |
| Benzaldehyde | 2-benzyl derivative | 78 |
| Iodomethane | 2-methyl derivative | 91 |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates azide-alkyne cycloadditions (Click Chemistry). In the synthesis of triazole-functionalized derivatives, reacting azide intermediates with alkynes under microwave conditions (100°C, 10 minutes) achieved 90–95% yields . This method reduces reaction times from hours to minutes, ideal for high-throughput applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Various substitution reactions can occur at different positions on the benzene ring or the azepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Medicinal Chemistry Applications
tert-Butyl 5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate has shown potential in medicinal chemistry due to its structural characteristics that allow for interactions with biological targets.
Antitrypanosomal Activity
Recent studies have highlighted the compound's effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness. The structure-activity relationship (SAR) analysis indicated that modifications to the benzazepine scaffold can enhance antitrypanosomal activity, making it a candidate for further drug development .
Neuropharmacological Effects
The compound's structural similarity to other known neuroactive agents suggests potential applications in treating neurological disorders. Research indicates that derivatives of benzo[c]azepines can act as agonists at serotonin receptors, which are crucial for mood regulation and anxiety disorders .
Synthetic Applications
The compound serves as an intermediate in the synthesis of various nitrogen-containing heterocycles. Its synthesis can be achieved through the Castagnoli–Cushman reaction, which facilitates the formation of complex molecular architectures from simpler precursors .
Table 1: Synthetic Pathways Involving tert-Butyl 5-Oxo-4,5-Dihydro-1H-Benzo[c]azepine
Case Studies
- Antitrypanosomal Drug Development
- Neuropharmacological Research
Mechanism of Action
The mechanism of action for tert-Butyl 5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The exact pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare "tert-Butyl 5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate" with structurally related benzoazepine derivatives, focusing on molecular features, hazards, and applications.
Table 1: Structural and Hazard Comparison of Benzoazepine Derivatives
Key Findings:
The 2-oxo carbamate derivative (CAS 1314978-36-3) shares a carbamate group but lacks the fused benzoazepine ring system, leading to reduced rigidity.
Hazard Profiles :
- Both the 7-bromo and 2-oxo carbamate analogs exhibit warnings for skin and eye irritation (H315, H319). This suggests that benzoazepine-carboxylate derivatives may inherently pose mild handling risks, likely due to their aromatic and electrophilic substituents.
Synthetic Utility :
- The 7-bromo derivative (CAS 740842-89-1) is a candidate for further functionalization via cross-coupling reactions, leveraging its bromine atom.
- The 5-oxo compound’s ketone group could facilitate nucleophilic additions or serve as a directing group in catalytic transformations, though experimental validation is needed.
Q & A
Q. What are the common synthetic routes for tert-Butyl 5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves cyclization and carboxylation steps. For example, ethyl carboxylate derivatives (e.g., ethyl 4-chloro-2-(methylthio)pyrimidine-5-yltris(tert-butyl)carboxylate) can undergo reflux in triethylamine to form imine intermediates, followed by reduction with lithium aluminum hydride and oxidation with manganese(IV) oxide to yield the final product . Key intermediates are characterized using 1H-NMR and 13C-NMR (e.g., δ 1.16 ppm for tert-butyl groups, δ 79.4 ppm for carbonyl carbons) and IR spectroscopy (e.g., 1696 cm⁻¹ for ester C=O) .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR : Assign signals for the tert-butyl group (singlet at δ ~1.16 ppm), aromatic protons (δ 6.89–7.34 ppm), and ketone/ester carbonyls (δ 168–172 ppm in 13C-NMR) .
- IR : Peaks at ~1696 cm⁻¹ (ester C=O) and ~1632 cm⁻¹ (ketone C=O) confirm functional groups .
- HPLC/MS : Exact mass analysis (e.g., m/z 276.1897 for related carboxylate derivatives) ensures purity and structural validation .
Q. What safety protocols are critical during handling and storage?
Methodological Answer:
- Storage : Store in airtight containers at 2–8°C, away from oxidizers (P403) .
- Handling : Use PPE (gloves, goggles) and work in a fume hood (P201, P202). Avoid inhalation (P304+P305) and contact with skin (P302+P352) .
- Spills : Neutralize with inert absorbents (e.g., sand) and dispose as hazardous waste (P501) .
Advanced Research Questions
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
Methodological Answer:
- Solvent Selection : Use ethyl acetate/n-hexane mixtures (1:3 ratio) for slow evaporation, yielding crystals suitable for X-ray analysis .
- Temperature Control : Gradual cooling from reflux to 4°C minimizes defects.
- Software Tools : Refinement via SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) improves resolution .
Q. How to resolve contradictions between NMR and X-ray crystallography data in structural confirmation?
Methodological Answer:
- NMR vs. X-ray : Compare dihedral angles from X-ray data (e.g., spirocyclic systems) with coupling constants in NMR (e.g., 3JHH for conformation analysis). Discrepancies may arise from dynamic effects in solution vs. solid-state rigidity .
- DFT Calculations : Validate torsional angles using computational models (e.g., Gaussian 16) to reconcile experimental data .
Q. What strategies improve yield in multi-step syntheses involving this compound?
Methodological Answer:
- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to stabilize reactive amines during cyclization .
- Catalysis : Employ Pd/C or enzyme-mediated catalysis for selective reductions (e.g., ketone to alcohol intermediates) .
- Process Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and adjust stoichiometry dynamically .
Q. How is this compound utilized as an intermediate in API synthesis?
Methodological Answer:
- Key Intermediates : It serves as a precursor for benzodiazepine derivatives (e.g., Azilsartan ) via coupling with biphenyl systems .
- DMF Filings : Document synthesis steps (e.g., CAS 109010-60-8 for Benazepril intermediates) to meet regulatory standards .
- Scale-Up : Use flow chemistry to enhance reproducibility in oxidation steps (e.g., MnO2-mediated ketone formation) .
Q. What analytical techniques are recommended for detecting degradation products?
Methodological Answer:
- LC-HRMS : Identify hydrolyzed products (e.g., benzo[c]azepine derivatives) with exact mass matching m/z 248.20 (C13H7F3N2) .
- Stability Studies : Accelerated aging at 40°C/75% RH for 4 weeks, monitoring via HPLC-DAD (λ = 254 nm) .
Data Contradiction Analysis
Q. How to address discrepancies in melting points reported across studies?
Methodological Answer:
- Source Validation : Cross-reference purity (≥95% by HPLC) and crystallinity (e.g., mp 196°C in vs. 123–124°C in ). Differences may stem from polymorphic forms or solvent residues.
- DSC Analysis : Perform differential scanning calorimetry to confirm phase transitions and identify metastable states .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
